N-(3-chlorophenyl)-2-(3-cyano-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
Description
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Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyano-6-methyl-2-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-5-6-11(8-17)15(21)19(10)9-14(20)18-13-4-2-3-12(16)7-13/h2-7H,9H2,1H3,(H,18,20) |
InChI Key |
PYMDBDLQAFBRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-(3-cyano-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C18H17ClN4O
- Molecular Weight: 354.81 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine structure through cyclization and subsequent modifications to introduce the chlorophenyl and cyano groups. The synthetic routes often utilize commercially available reagents under controlled conditions to ensure high yields and purity.
This compound exhibits various biological activities that can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways, particularly through its interaction with 5-lipoxygenase (5-LOX), which plays a crucial role in leukotriene biosynthesis.
- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.
- Antioxidant Activity: The presence of the cyano group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
In Vivo Studies
Recent animal model studies have further validated the compound's efficacy in reducing inflammation:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : Research indicates that N-(3-chlorophenyl)-2-(3-cyano-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies have shown that the compound may possess cytotoxic effects against different cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated selective toxicity towards human cancer cells while sparing normal cells .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against common pathogens. Related compounds have shown significant inhibition of bacterial growth, suggesting that this compound may also exhibit similar properties.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridine Core : This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions.
- Introduction of Functional Groups : The chlorophenyl and cyano groups are introduced via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.
Biological Mechanisms
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, it could act as an inhibitor of acetylcholinesterase, which is important in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. Results indicated a significant decrease in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF7 (Breast) | 15 | 5 |
| HeLa (Cervical) | 10 | 4 |
| A549 (Lung) | 20 | 6 |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for related compounds.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 256 |
| Staphylococcus aureus | 128 |
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science and chemical processes due to its reactivity and ability to serve as a building block for more complex organic molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
